NS5B Polymerase Selectivity: 2'-C-Me vs. 2'-C-Me-2'-F Analogs
In purified NS5 polymerase assays, HCV RdRp preferentially incorporates 2'-C-Me-2'-F analogs over 2'-C-Me analogs. The discrimination pattern for HCV RdRp is 2'-O-Me > 2'-C-Me ≥ 2'-C-Me-2'-F, whereas Dengue and Zika virus NS5 polymerases exhibit the opposite pattern: 2'-O-Me > 2'-C-Me-2'-F > 2'-C-Me [1]. This indicates that 2'-C-methyl-5-fluorouridine (a 2'-C-Me analog lacking the 2'-F) offers a distinct selectivity profile compared to sofosbuvir's active metabolite (2'-fluoro-2'-C-methyluridine triphosphate) [1].
| Evidence Dimension | RdRp nucleotide analog incorporation discrimination pattern |
|---|---|
| Target Compound Data | 2'-C-Me nucleoside analogs |
| Comparator Or Baseline | 2'-C-Me-2'-F nucleoside analogs |
| Quantified Difference | HCV RdRp: 2'-C-Me ≥ 2'-C-Me-2'-F; Dengue/Zika RdRp: 2'-C-Me-2'-F > 2'-C-Me (relative discrimination order) |
| Conditions | Purified full-length NS5 polymerase with virus-specific RNA primer/templates |
Why This Matters
For procurement decisions in antiviral discovery programs targeting specific Flaviviridae members, this selectivity difference directly impacts compound selection and the interpretability of comparative screening data.
- [1] HAL TEI export of hal-01802946. Dengue and Zika virus NS5 nucleotide selectivity towards 2'-modified NTPs. View Source
